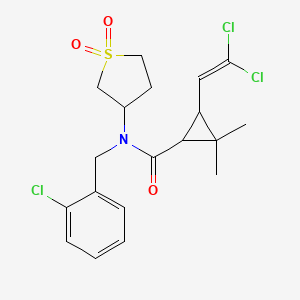![molecular formula C22H20ClN3O3S2 B12135677 4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135677.png)
4-chloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N’-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzohydrazide moiety, and a chlorinated aromatic ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-N'-{4-[(5Z)-5-(4-Methylbenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Thiazolidinon-Rings: Dieser Schritt beinhaltet die Reaktion eines Thioharnstoffderivats mit einer Carbonylverbindung unter sauren oder basischen Bedingungen, um den Thiazolidinon-Ring zu bilden.
Benzylidenbildung: Das Thiazolidinon-Zwischenprodukt wird dann mit einem Benzaldehyd-Derivat umgesetzt, um den Benzyliden-Anteil zu bilden.
Hydrazidbildung: Der letzte Schritt beinhaltet die Reaktion des Benzyliden-Thiazolidinon-Zwischenprodukts mit einem chlorierten Benzohydrazid unter geeigneten Bedingungen, um die Zielverbindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Chlor-N'-{4-[(5Z)-5-(4-Methylbenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppen oder die aromatischen Ringe angreifen.
Substitution: Das Chloratom am aromatischen Ring kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohole oder Amine.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-Chlor-N'-{4-[(5Z)-5-(4-Methylbenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung, insbesondere als Antikrebs- oder entzündungshemmendes Mittel.
Materialwissenschaften: Die Fähigkeit, stabile Komplexe mit Metallen zu bilden, kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften genutzt werden.
Biologische Studien: Die Verbindung kann als Sonde zur Untersuchung verschiedener biologischer Prozesse verwendet werden, darunter Enzyminhibition und Protein-Ligand-Wechselwirkungen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-N'-{4-[(5Z)-5-(4-Methylbenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Thiazolidinon-Ring und der Benzohydrazid-Anteil sind wichtige funktionelle Gruppen, die es der Verbindung ermöglichen, an diese Zielstrukturen zu binden, möglicherweise ihre Aktivität zu hemmen oder ihre Funktion zu verändern. Die genauen beteiligten Pfade würden vom spezifischen biologischen Kontext und den Zielmolekülen abhängen.
Wirkmechanismus
The mechanism of action of 4-chloro-N’-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the benzohydrazide moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-N'-{4-[(5Z)-5-(4-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazid
- 4-Chlor-N'-{4-[(5Z)-5-(4-Ethoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazid
Einzigartigkeit
Die Einzigartigkeit von 4-Chlor-N'-{4-[(5Z)-5-(4-Methylbenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazid liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein des Thiazolidinon-Rings, der einzigartige chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität, Stabilität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C22H20ClN3O3S2 |
|---|---|
Molekulargewicht |
474.0 g/mol |
IUPAC-Name |
4-chloro-N'-[4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-14-4-6-15(7-5-14)13-18-21(29)26(22(30)31-18)12-2-3-19(27)24-25-20(28)16-8-10-17(23)11-9-16/h4-11,13H,2-3,12H2,1H3,(H,24,27)(H,25,28)/b18-13- |
InChI-Schlüssel |
HBGQQBZXIXNYTB-AQTBWJFISA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)
![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)
![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)
![2-(4-bromophenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12135655.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)
![N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B12135658.png)
![N-(2,3-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135662.png)
